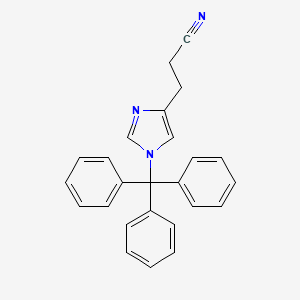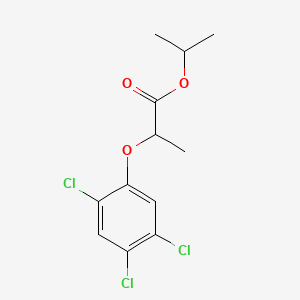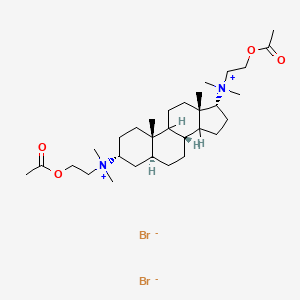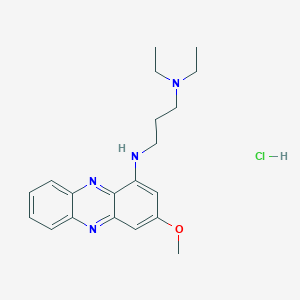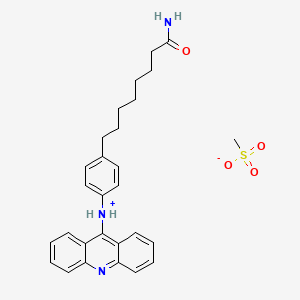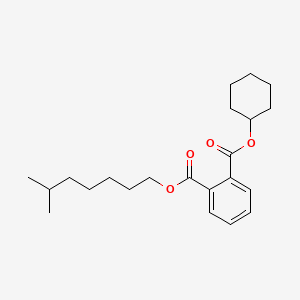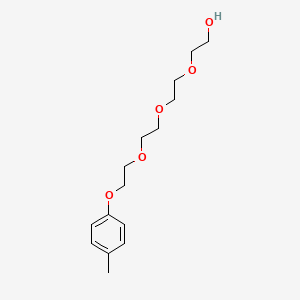
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-: is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its multiple ethoxy groups and a methylphenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- involves multiple steps. The process typically starts with the reaction of methylphenol with ethylene oxide to form methylphenoxyethanol. This intermediate is then subjected to further ethoxylation reactions to introduce additional ethoxy groups. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.
Scientific Research Applications
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- exerts its effects involves interactions with specific molecular targets. The ethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The methylphenoxy group may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-: This compound has a similar structure but lacks the methylphenoxy group.
Uniqueness: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and biological properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
53743-11-6 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O5/c1-14-2-4-15(5-3-14)20-13-12-19-11-10-18-9-8-17-7-6-16/h2-5,16H,6-13H2,1H3 |
InChI Key |
ZYOIAYZVRHEJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


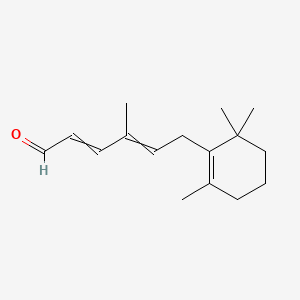
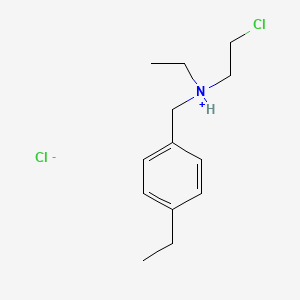
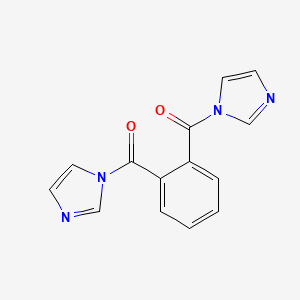
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
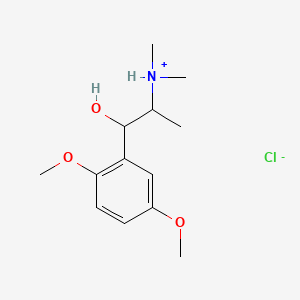
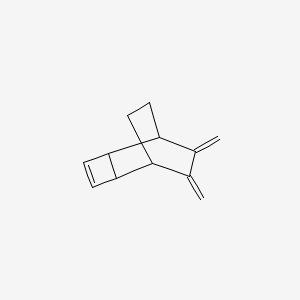
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
